molecular formula C6H10O3S B6148252 3-methanesulfonylcyclopentan-1-one CAS No. 1491178-97-2

3-methanesulfonylcyclopentan-1-one

Cat. No.: B6148252
CAS No.: 1491178-97-2
M. Wt: 162.2
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Description

3-Methanesulfonylcyclopentan-1-one is a cyclic sulfone compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by a cyclopentanone ring substituted with a methanesulfonyl group, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylcyclopentan-1-one typically involves the introduction of a methanesulfonyl group to a cyclopentanone precursor. One common method involves the reaction of cyclopentanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methylsulfonylcyclopentan-1-one: Similar structure but with a methyl group instead of a methanesulfonyl group.

    Cyclopentanone: Lacks the sulfone group, resulting in different reactivity.

    Methanesulfonyl chloride: Used as a reagent in the synthesis of sulfone compounds.

Uniqueness

3-Methanesulfonylcyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a methanesulfonyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

1491178-97-2

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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